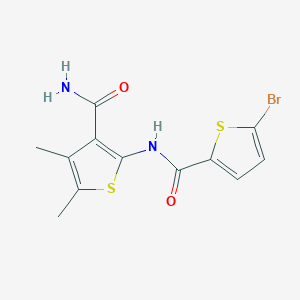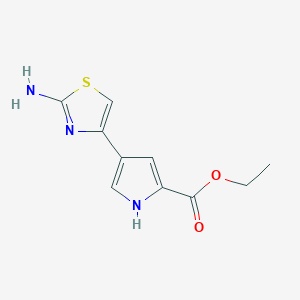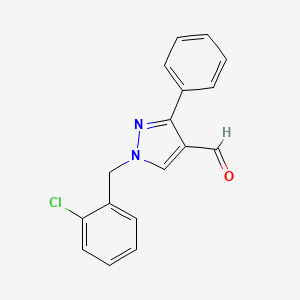
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione, also known as API, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as drug discovery, bioconjugation, and material science.
Wirkmechanismus
The mechanism of action of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can undergo photochemical reactions, leading to the formation of reactive intermediates that can covalently bind to proteins. This property has been exploited in the identification of protein-ligand interactions and the preparation of protein-polymer conjugates.
Biochemical and Physiological Effects:
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties. It has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its versatility. It can be used in various fields, including drug discovery, bioconjugation, and material science. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity. It is important to handle 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione with care and to follow proper safety protocols to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the research of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione. One direction is the development of new drugs based on the antibacterial and anticancer properties of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione. Another direction is the exploration of new applications of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in material science, such as the preparation of functionalized polymers. Furthermore, the use of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in the identification of protein-ligand interactions and the preparation of protein-polymer conjugates can be further explored to improve the efficiency and specificity of these processes.
Conclusion:
In conclusion, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields, including drug discovery, bioconjugation, and material science. The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods, and its mechanism of action is not fully understood. 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties, making it a promising candidate for the development of new drugs. While there are advantages to using 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione in lab experiments, it is important to handle it with care due to its potential toxicity. There are several future directions for the research of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione, including the development of new drugs and the exploration of new applications in material science.
Synthesemethoden
The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods, including the reaction of 5-bromopentyl isocyanide with sodium azide, followed by cyclization with phthalic anhydride. Another method involves the reaction of 5-azidopentylamine with phthalic anhydride in the presence of triethylamine. The yield of the synthesis method varies from 20 to 60%, depending on the method used.
Wissenschaftliche Forschungsanwendungen
2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research, particularly in drug discovery and bioconjugation. It has been reported that 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione can be used as a photoaffinity label for the identification of protein-ligand interactions. In addition, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been used as a crosslinking agent for the preparation of protein-polymer conjugates. Furthermore, 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has been shown to have antibacterial and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(5-azidopentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-16-15-8-4-1-5-9-17-12(18)10-6-2-3-7-11(10)13(17)19/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIHGHRTWHAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2641795.png)
![2-(2-Chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2641798.png)


![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2641801.png)

![5-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2641804.png)

![(3-Chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641807.png)
